Empesertib is a selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase. [] It is an orally bioavailable compound with potential antineoplastic activity. [] In the context of scientific research, Empesertib serves as a valuable tool for studying the role of Mps1 in cell cycle regulation, particularly its involvement in the spindle assembly checkpoint (SAC). []
Empesertib is a small molecule inhibitor primarily targeting the monopolar spindle 1 kinase (MPS1), which plays a crucial role in the regulation of the spindle assembly checkpoint during cell division. This compound is being explored for its potential in treating various types of cancer by disrupting the normal function of MPS1, thereby inducing cell cycle arrest and apoptosis in cancer cells. Empesertib has been evaluated in clinical trials, particularly in combination with other chemotherapeutic agents such as paclitaxel, to enhance its therapeutic efficacy against advanced malignancies.
Empesertib was developed by Bayer AG and is classified as a kinase inhibitor. It specifically inhibits MPS1 kinase activity, which is essential for proper chromosome segregation during mitosis. The compound has been studied under various clinical trial phases to assess its safety, tolerability, and efficacy in treating advanced solid tumors.
The synthesis of Empesertib involves several complex chemical reactions designed to create a compound that effectively binds to the MPS1 kinase. The synthesis typically begins with the preparation of key intermediates through various organic reactions, including:
The synthetic route has been optimized for yield and purity, ensuring that the final product meets the necessary pharmacological standards .
Empesertib’s molecular structure can be characterized by its specific arrangement of atoms and functional groups that facilitate its interaction with MPS1 kinase. The compound's structure typically includes:
The molecular weight of Empesertib is approximately 460.5 Da, and its chemical formula is C23H26N4O3S. X-ray crystallography and NMR spectroscopy have been utilized to elucidate its three-dimensional conformation, confirming its binding mode within the active site of MPS1 .
The chemical reactions involved in synthesizing Empesertib are diverse and include:
Each reaction step is carefully controlled to optimize yield and minimize by-products, ensuring high purity levels suitable for clinical use .
Empesertib exerts its antitumor effects primarily through the inhibition of MPS1 kinase activity. By binding to the ATP site of MPS1, it disrupts the normal signaling pathways that regulate cell cycle progression. Specifically, Empesertib:
Preclinical studies have demonstrated that Empesertib can effectively induce cell cycle arrest in cancer cell lines, highlighting its potential as a therapeutic agent .
Empesertib possesses several notable physical and chemical properties:
These properties are critical for determining optimal dosing regimens and formulation strategies in clinical settings .
Empesertib's primary application lies in oncology, where it is being investigated as a treatment option for various cancers, particularly those characterized by aberrant MPS1 activity. Its potential uses include:
Empesertib (BAY 1161909; CAS 1443763-60-7) is a small molecule with the molecular formula C₂₉H₂₆FN₅O₄S and a molecular weight of 559.61 g/mol [5] [10]. Its core structure features a triazolopyridine scaffold linked to a p-fluorophenylpropanamide group via a phenyl bridge. A critical stereogenic center exists at the carbon bearing the methyl group in the propanamide chain, designated as (R)-2-(4-fluorophenyl)-N-(4-(2-((2-methoxy-4-(methylsulfonyl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)phenyl)propanamide [5]. The absolute (R)-configuration is explicitly indicated in the SMILES notation (C@@HC1=CC=C(F)C=C1) and InChIKey (NRJKIOCCERLIDG-GOSISDBHSA-N), where the "G" descriptor confirms the chiral center's stereochemistry [3] [5]. This configuration is pharmacologically essential, as stereochemistry influences Mps1 kinase binding affinity and selectivity. Computational and crystallographic studies (though not fully detailed in public literature) likely validated this assignment during Bayer's development process, ensuring optimal spatial orientation for target engagement.
Empesertib functions as a potent ATP-competitive inhibitor of Mps1 kinase (TTK), with an IC₅₀ < 1 nM in vitro [1] [3]. Computational modeling using techniques like molecular docking and molecular dynamics simulations reveals key binding interactions:
Table 1: Key Binding Interactions of Empesertib with Mps1 Kinase
Structural Region of Empesertib | Mps1 Binding Site Region | Interaction Type | Putative Residues Involved |
---|---|---|---|
Triazolopyridine core | Hinge region | Hydrogen bonding | Cys604, Glu603 |
(R)-Propanamide with p-fluorophenyl | Hydrophobic pocket | Van der Waals/π-π stacking | Leu654, Val539 |
Methoxy group | Solvent front | Polar interactions | Lys529 |
Methylsulfonylphenyl | Specificity pocket | Hydrogen bonding/polar contacts | Asp608, Asn551 |
These predictions align with structure-activity relationship (SAR) data showing significant potency loss upon altering the propanamide stereochemistry or sulfonyl group [1] [6].
While the full synthetic route for Empesertib remains proprietary, retrosynthetic analysis and disclosed intermediates suggest a convergent approach prioritizing stereochemical control:
Table 2: Key Intermediates in Empesertib Synthesis
Intermediate | Role in Synthesis | Structural Feature Importance |
---|---|---|
(R)-2-(4-Fluorophenyl)propanoic acid | Chiral building block | Establishes critical (R)-stereocenter; links to triazolopyridine |
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine | Core halogenated scaffold | Enables Pd-catalyzed coupling with aminophenylboronic acid |
4-(2-Methoxy-4-(methylsulfonyl)aniline | Electrophilic amine component | Provides kinase specificity-determining sulfonyl group |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Nucleophilic coupling partner | Connects triazolopyridine core to central phenyl linker |
Medicinal chemistry optimization focused on:
Table 3: Evolution of Mps1 Inhibitors Leading to Empesertib
Compound | IC₅₀ (Mps1) | Key Structural Differences from Empesertib | Cellular GI₅₀ (HeLa) | Advantages/Limitations |
---|---|---|---|---|
Early lead (e.g., Mps1-IN-10) | 6.4 nM [9] | Lacks chiral propanamide; simpler core | ~11-50 nM | Moderate potency; lower MW |
BAY 1217389 | 0.34 nM [6] | Imidazopyridazine core | <100 nM | Higher potency; similar selectivity |
Empesertib (BAY 1161909) | <1 nM [1] [3] [6] | Triazolopyridine core; (R)-propanamide | 53-260 nM [1] | Optimal balance of potency, selectivity, PK |
The optimization successfully balanced nanomolar enzymatic inhibition (IC₅₀ < 1 nM) with cellular efficacy (IC₅₀ = 53-260 nM in HeLa proliferation assays) and oral bioavailability [1] [6].
Table 4: Atomic Contribution Analysis of Empesertib
Atom/Group | Contribution to Binding Energy (kcal/mol, Estimated) | Role in Pharmacophore | Effect of Modification |
---|---|---|---|
Triazolopyridine N1 | -2.5 | H-bond acceptor to hinge Cys604 | >100x loss in potency if replaced with CH |
Sulfonyl O atoms | -1.8 each | H-bonding to Asp608/Asn551; solubility | Reduced potency & solubility if replaced with methyl |
(R)-Methyl group | -1.2 | Hydrophobic filling in pocket | Diastereomer (S)-configuration: ~10-50x less active |
p-Fluorophenyl | -1.0 | π-Stacking with Val539/Leu654 | Reduced cellular potency if replaced with H or Cl |
Methoxy O | -0.7 | Solvent interaction; weak polar contacts | Minor potency loss but reduced metabolic stability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7